1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
Overview
Description
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H21ClN2O4S and its molecular weight is 360.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.0910560 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new palladium-carbon bond. Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of carbon-carbon bonds . This process is crucial in various biochemical pathways, particularly in the synthesis of complex organic molecules .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of carbon-carbon bonds . This process is fundamental in the synthesis of complex organic molecules, which can have various effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, where similar compounds might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-3-17-15(19)11-6-8-18(9-7-11)23(20,21)12-4-5-14(22-2)13(16)10-12/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISRAQWGSLOIOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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